Magnesium orthosilicate

Übersicht

Beschreibung

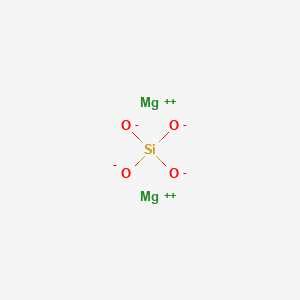

Magnesium orthosilicate (Mg₂SiO₄), also known as forsterite in mineralogy, is a ternary oxide belonging to the olivine group. Its structure consists of isolated SiO₄ tetrahedra bonded to magnesium cations occupying two distinct octahedral sites . This unique configuration imparts exceptional thermal stability, low dielectric loss, and biocompatibility, making it suitable for diverse applications:

- Electronics: Low relative permittivity (εr ≈ 6–7) and dielectric losses (tan δ < 0.001) enable its use in microwave dielectrics for wireless communication .

- Biomedical: Enhances mechanical properties of hydroxyapatite composites for bone implants .

- Refractories: High melting point (>1890°C) and thermal insulation properties .

Synthesis challenges, such as secondary phase formation (e.g., MgSiO₃ or MgO) during solid-state or sol-gel methods, necessitate advanced techniques like spray pyrolysis to ensure purity .

Wissenschaftliche Forschungsanwendungen

Tissue Engineering

Recent studies have highlighted the potential of magnesium orthosilicate in tissue engineering. Its biocompatibility allows it to be used as a scaffold material that promotes cell growth and tissue regeneration. For instance, scaffolds made from Mg₂SiO₄ have shown enhanced osteogenic differentiation in stem cells, suggesting their utility in bone tissue engineering .

Drug Delivery Systems

Mg₂SiO₄ can also serve as a carrier for drug delivery systems. Its porous structure allows for the loading of therapeutic agents, enabling controlled release over time. This property is particularly advantageous for minimizing side effects associated with conventional drug delivery methods .

Case Study: Bone Regeneration

A study involving the use of Mg₂SiO₄ scaffolds demonstrated significant improvements in bone regeneration in animal models. The scaffolds facilitated the expression of key osteogenic markers, leading to better healing outcomes compared to traditional materials .

Electronics Applications

Dielectric Materials

Due to its excellent dielectric properties, this compound is being explored as a material for capacitors and other electronic components. Its stability under high temperatures makes it suitable for use in electronic devices that operate under extreme conditions .

Phosphor Materials

this compound doped with rare earth elements (such as terbium) is utilized as a phosphor material in lighting and display technologies. It exhibits high gamma sensitivity, making it valuable for radiation detection applications .

Environmental Considerations

The extraction and processing of this compound raise environmental concerns, particularly regarding mining practices. Research emphasizes the need for sustainable practices that minimize ecological impact while maximizing resource efficiency . Innovations in recycling and sustainable sourcing are crucial for the future viability of this compound applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity magnesium orthosilicate?

this compound is commonly synthesized via sol-gel methods using precursors like magnesium nitrate and tetraethyl orthosilicate, with citric acid as a chelating agent. Calcination at 800–1000°C ensures crystallization into the olivine structure . For high-pressure polymorphs (e.g., β-phase), high-pressure and high-temperature (HP-HT) synthesis using multi-anvil presses at 10–15 GPa and 1400–1600°C is required .

Q. How can structural characterization of Mg₂SiO₄ be optimized using spectroscopic and diffraction techniques?

X-ray diffraction (XRD) with Rietveld refinement is critical for identifying crystallographic phases (e.g., forsterite vs. β-Mg₂SiO₄). Fourier-transform infrared (FTIR) spectroscopy at 400–1200 cm⁻¹ helps confirm SiO₄ tetrahedral bonding . Electron microscopy (SEM/TEM) coupled with energy-dispersive X-ray spectroscopy (EDS) validates stoichiometry and morphology .

Q. What thermodynamic datasets are essential for modeling Mg₂SiO₄ stability in geological systems?

High-temperature heat capacity (Cp) data for Mg₂SiO₄, measured via drop calorimetry, are critical for thermodynamic modeling. For example, Cp values at 298–1500 K range from 120 to 180 J/mol·K, with entropy (S°) of 95 J/mol·K at standard conditions . These datasets enable phase equilibrium calculations in mantle geodynamics .

Q. How does Mg₂SiO₄ contribute to understanding Earth’s mantle composition?

Forsterite (α-Mg₂SiO₄) dominates the upper mantle, while β-phase Mg₂SiO₄ forms at ~410–660 km depth. Ultrasonic pulse interferometry at 3 GPa reveals bulk modulus (K) derivatives (dK/dP = 4.8) and shear modulus (G) derivatives (dG/dP = 1.7), critical for reconciling seismic velocity profiles with mantle composition .

Q. What methodologies are used to assess Mg₂SiO₄’s compatibility in biomedical composites?

Mg₂SiO₄ is blended with hydroxyapatite (HAp) via ball milling and sintered at 1200°C. Mechanical testing (e.g., Vickers hardness, fracture toughness) and biocompatibility assays (e.g., osteoblast proliferation) validate its role in bone scaffolds. FTIR confirms interfacial bonding between HAp and Mg₂SiO₄ .

Advanced Research Questions

Q. How do pressure-induced phase transitions in Mg₂SiO₄ affect seismic anisotropy in the mantle?

Ultrasonic experiments on β-Mg₂SiO₄ at 3 GPa show reduced velocity contrasts (ΔVp = 4.6%, ΔVs = 4.6%) between olivine and β-phase. Temperature derivatives (dK/dT, dG/dT) must be constrained to model velocity gradients at 400–600 km depths. Discrepancies in dK/dT (-0.012 to -0.018 GPa/K) highlight uncertainties in mantle composition models .

Q. What strategies resolve contradictions in optical properties of doped Mg₂SiO₄ nanocomposites?

Terbium-doped Mg₂SiO₄ (Mg₂SiO₄:Tb) exhibits luminescence for radiation dosimetry, but inconsistent emission intensities arise from calcination temperature variations (800–1100°C). Photoluminescence spectroscopy and thermoluminescence (TL) glow curve analysis optimize dopant distribution and defect states .

Q. How can computational modeling improve predictions of Mg₂SiO₄ polymorphism?

Density functional theory (DFT) simulations of Mg₂SiO₄’s Gibbs free energy under HP-HT conditions validate experimental phase boundaries. Lattice parameters (a = 4.75 Å, b = 10.20 Å, c = 5.98 Å for α-phase) must align with XRD data to reduce model uncertainties .

Q. What analytical challenges arise when characterizing Mg₂SiO₄ in industrial slags?

Slags from ferrochrome production contain γ-Ca₂SiO₄ and Mg₂SiO₄, but overlapping XRD peaks (e.g., 2θ = 31–35°) require Rietveld refinement for quantification. Electron probe microanalysis (EPMA) distinguishes forsterite (Mg₂SiO₄) from spinel (MgAl₂O₄) in complex matrices .

Q. How do synthesis parameters influence catalytic activity of Mg₂SiO₄-based composites?

Sol-gel-derived Mg₂SiO₄-Pr₆O₁₁ nanocomposites require strict control of pH (~9) and annealing time (2–4 hr) to avoid Pr³⁺ segregation. Brunauer-Emmett-Teller (BET) surface area analysis and X-ray photoelectron spectroscopy (XPS) correlate surface defects with catalytic efficiency .

Q. What experimental protocols address discrepancies in reported elastic moduli of β-Mg₂SiO₄?

Discrepancies in dK/dP (4.8 vs. 5.2) arise from grain boundary effects in polycrystalline samples. Hot-isostatic pressing (HIP) reduces porosity, while resonant ultrasound spectroscopy (RUS) improves accuracy in modulus measurements .

Q. How can synchrotron techniques advance in situ studies of Mg₂SiO₄ under extreme conditions?

Synchrotron XRD and Raman spectroscopy in diamond anvil cells (DACs) track real-time phase transitions at >10 GPa. High-resolution detectors (≤1 μm beam size) mitigate stress gradients, enabling precise determination of α-β-γ phase boundaries .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Orthosilicate Compounds

Structural and Compositional Differences

Orthosilicates share isolated SiO₄ tetrahedra but differ in cation composition and crystal systems:

| Compound | Formula | Crystal System | Key Structural Features |

|---|---|---|---|

| Magnesium Orthosilicate | Mg₂SiO₄ | Olivine | Mg²⁺ in two octahedral sites; isolated SiO₄ |

| Magnesium Metasilicate | MgSiO₃ | Enstatite | Chain-like SiO₃ units; 1:1 Mg:Si ratio |

| Merwinite | CaMgSiO₄ | Monoclinic | Ca²⁺ and Mg²⁺ in mixed cation sites |

| Calcium Orthosilicate | Ca₂SiO₄ | Polymorphic | Hydraulic β/γ phases; Ca²⁺ in distorted sites |

| Sodium Manganese Orthosilicate | Na₂MnSiO₄ | Orthorhombic | Layered Na/Mn coordination enhancing ion diffusion |

Magnesium Metasilicate (MgSiO₃)

- Forms protective coatings on magnesium alloys via plasma electrolytic oxidation but exhibits higher dielectric losses compared to Mg₂SiO₄ .

- Chain-like structure reduces thermal stability, limiting use in high-temperature applications .

Merwinite (CaMgSiO₄)

- Demonstrates low porosity (<5%) in dental materials due to optimized synthesis, outperforming Mg₂SiO₄ in certain biomedical contexts .

- Calcium inclusion enhances bioactivity but reduces refractoriness compared to Mg₂SiO₄ .

Calcium Orthosilicate (Ca₂SiO₄)

- Polymorphic phases (β/γ) govern hydraulic properties in cement, unlike Mg₂SiO₄’s inert behavior in aqueous environments .

- Used in construction materials (28-day strength: 19.7–36.8 MPa) due to rapid hydration, contrasting with Mg₂SiO₄’s high-temperature stability .

Sodium Manganese Orthosilicate (Na₂MnSiO₄)

- Exhibits superior Na⁺ ion diffusivity (activation energy < 0.5 eV) compared to Li-based orthosilicates, making it ideal for sodium-ion batteries .

Yttrium Orthosilicate (Y₂SiO₅)

- Optical transparency and low-threshold supercontinuum generation enable use in waveguides, contrasting with Mg₂SiO₄’s Pr⁶O₁₁-doped nanocomposites for near-infrared applications .

Performance in Industrial and Technological Contexts

Table 1: Application-Specific Comparison

Key Challenges and Research Frontiers

- Purity Control : Secondary phases (e.g., MgO) degrade Mg₂SiO₄’s dielectric properties, necessitating advanced synthesis methods like spray pyrolysis .

- Battery Integration: Magnesium orthosilicates face challenges in Mg²⁺ ion mobility, prompting research into nanocomposites and surface modifications .

- Biocompatibility : While Mg₂SiO₄ enhances hydroxyapatite, merwinite and calcium orthosilicates dominate in rapid bone repair applications .

Eigenschaften

CAS-Nummer |

10034-94-3 |

|---|---|

Molekularformel |

Mg2O4Si |

Molekulargewicht |

140.69 g/mol |

IUPAC-Name |

dimagnesium;silicate |

InChI |

InChI=1S/2Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

InChI-Schlüssel |

HCWCAKKEBCNQJP-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2] |

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2] |

Key on ui other cas no. |

10034-94-3 |

Synonyme |

forsterite Mg2SiO4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.